molecular formula C9H18N2 B6588341 1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine CAS No. 66183-69-5

1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine

Cat. No. B6588341
CAS RN: 66183-69-5
M. Wt: 154.3
InChI Key:
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Description

1-((2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine, also known as 1-cyclopropyl-2-methyl-2-(pyrrolidin-1-yl)methanamine, is an organic compound belonging to the class of cyclopropylmethylpyrrolidines. It is a colourless solid with a molecular weight of 155.2 g/mol and a melting point of 122-124°C. The compound is used as an intermediate in the synthesis of various pharmaceuticals and other compounds.

Mechanism of Action

The mechanism of action of 1-((2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This inhibition of the enzyme leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
1-((2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, which is a neurotransmitter involved in the regulation of various physiological processes. It has also been shown to increase the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, it has been shown to have anticonvulsant, sedative, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-((2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine in laboratory experiments is that it is a relatively safe and non-toxic compound. Additionally, it is relatively easy to synthesize and can be used in a variety of biological experiments. The main limitation of using this compound in laboratory experiments is that its effects on biological systems are not yet fully understood.

Future Directions

There are several potential future directions for research on 1-((2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine. These include further investigation into its effects on the activity of acetylcholinesterase and monoamine oxidase, as well as further exploration of its effects on other enzymes and physiological processes. Additionally, further research into the potential therapeutic applications of the compound could be conducted. Finally, further research into the safety and toxicity of the compound could be conducted to ensure its safe use in laboratory experiments.

Synthesis Methods

The synthesis of 1-((2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine is achieved through a two-step process. In the first step, the pyrrolidine ring is formed by the condensation of cyclopropylmethylketone and ammonia in the presence of a base such as sodium hydroxide or potassium hydroxide. In the second step, the cyclopropylmethyl group is attached to the nitrogen atom of the pyrrolidine ring through an alkylation reaction with methyl iodide.

Scientific Research Applications

1-((2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine is used as a research tool in the study of various biological processes. It has been used in the study of the effects of cyclopropylmethylpyrrolidines on the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been used in the study of the effects of cyclopropylmethylpyrrolidines on the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylmethylamine", "2-Pyrrolidinone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with 2-pyrrolidinone in the presence of sodium borohydride to form 1-(cyclopropylmethyl)pyrrolidin-2-ol.", "Step 2: The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt of 1-(cyclopropylmethyl)pyrrolidin-2-ol.", "Step 3: The hydrochloride salt is then reacted with sodium hydroxide to form the free base of 1-(cyclopropylmethyl)pyrrolidin-2-ol.", "Step 4: The free base is then reacted with formaldehyde in the presence of methanol to form 1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol.", "Step 5: The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt of 1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol.", "Step 6: The hydrochloride salt is then reacted with sodium hydroxide to form the free base of 1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol.", "Step 7: The free base is then reacted with formaldehyde in the presence of methanol to form 1-[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine.", "Step 8: The final product is isolated and purified using standard techniques such as extraction with ethyl acetate and recrystallization from diethyl ether/water." ] }

CAS RN

66183-69-5

Molecular Formula

C9H18N2

Molecular Weight

154.3

Purity

95

Origin of Product

United States

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